molecular formula C8H9BrN4O B8726671 7-bromo-1-ethyl-3,4-dihydropyrazino[2,3-b]pyrazin-2(1H)-one

7-bromo-1-ethyl-3,4-dihydropyrazino[2,3-b]pyrazin-2(1H)-one

Cat. No. B8726671
M. Wt: 257.09 g/mol
InChI Key: NJTBQTUBDFATFP-UHFFFAOYSA-N
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Patent
US09359364B2

Procedure details

The 2-((3,5-dibromopyrazin-2-yl)amino)acetic acid and ethylamine (4 equiv, 70 wt % solution) were combined in water and the mixture was stirred at 90° C. The reaction mixture was cooled to 80° C. and treated with phosphoric acid (4 equiv), and the mixture was cooled to room temperature and the solids were collected by filtration. The product was dried to obtain 7-bromo-1-ethyl-3,4-dihydropyrazino[2,3-b]pyrazin-2(1H)-one as a solid. MS (ESI) m/z 256.9
Name
2-((3,5-dibromopyrazin-2-yl)amino)acetic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
Br[C:2]1[C:3]([NH:9][CH2:10][C:11]([OH:13])=O)=[N:4][CH:5]=[C:6]([Br:8])[N:7]=1.[CH2:14]([NH2:16])[CH3:15].P(=O)(O)(O)O>O>[Br:8][C:6]1[N:7]=[C:2]2[N:16]([CH2:14][CH3:15])[C:11](=[O:13])[CH2:10][NH:9][C:3]2=[N:4][CH:5]=1

Inputs

Step One
Name
2-((3,5-dibromopyrazin-2-yl)amino)acetic acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC=1C(=NC=C(N1)Br)NCC(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)N
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
P(O)(O)(O)=O
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 90° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to 80° C.
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was cooled to room temperature
FILTRATION
Type
FILTRATION
Details
the solids were collected by filtration
CUSTOM
Type
CUSTOM
Details
The product was dried

Outcomes

Product
Name
Type
product
Smiles
BrC1=CN=C2C(=N1)N(C(CN2)=O)CC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.